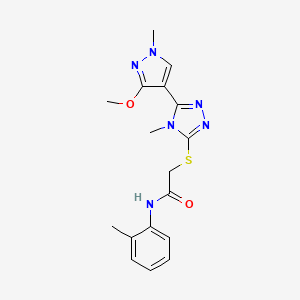

2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide

Description

Properties

IUPAC Name |

2-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O2S/c1-11-7-5-6-8-13(11)18-14(24)10-26-17-20-19-15(23(17)3)12-9-22(2)21-16(12)25-4/h5-9H,10H2,1-4H3,(H,18,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDZLKLNBYGHQPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C)C3=CN(N=C3OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide is a novel synthetic derivative that combines features from both pyrazole and triazole scaffolds. These types of compounds have garnered attention for their diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.

Chemical Structure

The compound's structure features a triazole ring , a pyrazole moiety , and a thioether linkage , which contribute to its potential biological activity. The presence of the methoxy group on the pyrazole enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing triazole and pyrazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to the one have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves the inhibition of cell wall synthesis or disruption of membrane integrity.

Antiviral Properties

Triazole derivatives have been explored for their antiviral activity. Some studies suggest that compounds with similar structural motifs can inhibit viral replication through interference with viral enzymes or host cell pathways. For example, certain pyrazole derivatives have demonstrated activity against HIV and HCV by targeting specific viral proteins involved in replication.

Anticancer Potential

Several studies have highlighted the anticancer potential of triazole-containing compounds. The compound in focus may inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression. For instance, related compounds have shown activity against various cancer cell lines with IC50 values indicating effectiveness at low concentrations.

Case Study 1: Antimicrobial Evaluation

A study evaluating a series of pyrazole-triazole hybrids found that one derivative exhibited an IC50 value of 6.2 μM against M. tuberculosis, showcasing its potential as an anti-tubercular agent . The compound's mechanism was attributed to its ability to disrupt bacterial cell wall synthesis.

Case Study 2: Anticancer Activity

In another investigation, a related compound demonstrated significant cytotoxicity against the colon carcinoma cell line HCT-116, with an IC50 value of 27.3 μM . This suggests that modifications to the triazole and pyrazole structures can enhance their anticancer efficacy.

Summary of Biological Activities

Comparison with Similar Compounds

Physicochemical Properties

- Lipophilicity : The target compound’s methyl and methoxy groups balance lipophilicity, whereas the pyridinyl analog () is more polar.

- Solubility : The trifluoromethylphenyl derivative () may exhibit lower aqueous solubility due to its hydrophobic CF₃ group.

- Stability : Allyl-substituted compounds () are prone to oxidation, whereas the target compound’s methoxy group offers greater stability.

Research Findings and Implications

Q & A

Q. What strategies evaluate the compound's potential for multi-target drug development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.